(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
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Overview
Description
(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring fused with a benzene ring, a phenylacrylamide moiety, and a specific (2Z,NZ) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by the cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylacrylamide Moiety: The phenylacrylamide moiety is synthesized by the reaction of aniline with acryloyl chloride under basic conditions to form N-phenylacrylamide.
Coupling Reaction: The final step involves the coupling of the 3-methylbenzothiazole derivative with N-phenylacrylamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-methylbenzothiazolium iodide
- Thiazolo[5,4-d]thiazoles
- Imidazo[1,2-b]thiazole-chalcones
Uniqueness
(2Z)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide is unique due to its specific (2Z,NZ) configuration and the combination of a benzothiazole ring with a phenylacrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11-,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTSXUXYFAPLKW-DLDAZZGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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